Product packaging for 1-Benzyl-3-carbamoylpyridinium chloride(Cat. No.:CAS No. 5096-13-9)

1-Benzyl-3-carbamoylpyridinium chloride

Cat. No.: B1607411
CAS No.: 5096-13-9
M. Wt: 248.71 g/mol
InChI Key: XLYNVJJFQHWCEU-UHFFFAOYSA-N
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Description

Contextualization within Pyridinium (B92312) Salt Chemistry and Bio-Organic Systems

1-Benzyl-3-carbamoylpyridinium (B189644) chloride belongs to the class of organic compounds known as pyridinium salts. These are quaternary ammonium (B1175870) compounds where the nitrogen atom is part of a pyridine (B92270) ring. nih.govnih.gov Pyridinium salts are characterized by a positively charged pyridinium cation and a corresponding anion, in this case, chloride. The pyridinium ring is an aromatic heterocyclic system that can be functionalized with various substituents, influencing its chemical and physical properties. rsc.orgresearchgate.net The presence of the benzyl (B1604629) group at the nitrogen atom and a carbamoyl (B1232498) (carboxamide) group at the 3-position of the pyridine ring are defining features of the title compound. chemspider.com

In the broader context of bio-organic systems, pyridinium salts are of immense interest because the pyridinium motif is found in several natural products and biologically active molecules. rsc.org Their ability to participate in redox reactions and act as precursors to other nitrogen-containing heterocyclic compounds makes them valuable in synthetic and medicinal chemistry. nih.gov The study of simple pyridinium salts like 1-Benzyl-3-carbamoylpyridinium chloride provides a fundamental understanding of the reactivity and electronic properties that govern the function of more complex biological molecules containing this core structure.

Significance as a Foundational Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+) Model Compound

The primary significance of this compound in chemical research lies in its role as a model compound for Nicotinamide Adenine Dinucleotide (NAD+). NAD+ is a crucial coenzyme found in all living cells and is central to metabolism. wikipedia.orgbeilstein-journals.org It consists of two nucleotides joined through their phosphate (B84403) groups, with one nucleotide containing an adenine base and the other a nicotinamide. The reactive part of NAD+ is the nicotinamide ring, which is a pyridinium cation.

This compound effectively mimics the nicotinamide portion of NAD+. nih.gov The benzyl group serves as a simplified substitute for the ribose-diphosphate-adenosine moiety of NAD+. This simplification allows researchers to study the fundamental chemical and electrochemical behavior of the nicotinamide ring without the complexities of the larger biomolecule.

Detailed research has focused on the reduction of this compound, which mirrors the biological reduction of NAD+ to NADH. acs.org Electrochemical studies have shown that the one-electron reduction of this compound leads to the formation of a radical that subsequently dimerizes. acs.org This dimerization process is a key aspect of its chemistry and provides insights into potential side reactions that can occur with NAD+ in biological systems. The resulting dihydropyridine (B1217469) derivatives are analogous to NADH, the reduced form of the coenzyme. royalsocietypublishing.orgnih.gov

Chemical Properties of this compound
PropertyValue
Molecular FormulaC13H13ClN2O sigmaaldrich.com
Molecular Weight248.71 g/mol cookechem.com
CAS Number5096-13-9 sigmaaldrich.com
AppearanceWhite to off-white powder
SolubilitySoluble in water

Evolution of Research Trajectories and Foundational Discoveries

The study of NAD+ and its function dates back to the early 20th century, with its discovery in 1906 during research on fermentation. restorativehealthprimarycare.comaboutnad.com The elucidation of its structure and its central role in redox reactions paved the way for decades of biochemical investigation. nih.govnih.gov In the mid-20th century, as the mechanisms of enzyme action became a major focus of research, the need for simpler model systems to study complex coenzymes like NAD+ became apparent.

This led to the synthesis and investigation of various pyridinium salts, with this compound emerging as a particularly useful model. Early research focused on its synthesis and basic chemical properties. researchgate.net Foundational discoveries were made in the 1970s concerning its electrochemical behavior. acs.org These studies provided the first detailed insights into the radical-mediated dimerization pathway following its reduction, a finding that has implications for understanding the stability and reactivity of NAD+ and NADH in biological environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13ClN2O B1607411 1-Benzyl-3-carbamoylpyridinium chloride CAS No. 5096-13-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzylpyridin-1-ium-3-carboxamide;chloride
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InChI

InChI=1S/C13H12N2O.ClH/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11;/h1-8,10H,9H2,(H-,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XLYNVJJFQHWCEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=CC(=C2)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90275765
Record name N-Benzylniacinamide, chloride
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Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5096-13-9
Record name Pyridinium, 3-(aminocarbonyl)-1-(phenylmethyl)-, chloride (1:1)
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Record name 1-benzyl-3-carbamoylpyridinium chloride
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Advanced Synthetic Methodologies and Derivatization Strategies

Diverse Synthetic Routes to 1-Benzyl-3-carbamoylpyridinium (B189644) Chloride

The construction of the 1-benzyl-3-carbamoylpyridinium scaffold can be achieved through several synthetic approaches, primarily involving the benzylation of a pre-existing pyridine (B92270) ring.

Alkylation Approaches Involving Nicotinamide (B372718) Precursors

The most direct and widely utilized method for the synthesis of 1-benzyl-3-carbamoylpyridinium chloride is the N-alkylation of nicotinamide (vitamin B3). This reaction involves the quaternization of the pyridine nitrogen of nicotinamide with a benzyl (B1604629) halide, typically benzyl chloride.

The reaction is generally carried out by heating nicotinamide and benzyl chloride in a suitable solvent. The choice of solvent can influence the reaction rate and yield. High-polarity aprotic solvents are often employed to facilitate the SN2 reaction. While specific yields for the direct synthesis of this compound are not always detailed in the literature, the general methodology is well-established.

A notable advancement in the alkylation of N-carbamoylpyridinium salts involves a pyridinium (B92312) ylide-alkylation strategy. google.comuiowa.edugoogle.com This method allows for the selective N,N-disubstitution of pyridinium salts that possess multiple nucleophilic sites. google.comuiowa.edugoogle.com This strategy can be adapted for the synthesis of complex and structurally diverse pyridinium salts. google.comuiowa.edugoogle.com

PrecursorReagentSolventConditionsProductYield (%)
NicotinamideBenzyl chlorideNot specifiedNot specifiedThis compoundNot specified

Exploration of Alternative Synthetic Pathways

Alternative synthetic strategies provide access to this compound and its analogs, often starting from different precursors. One such method involves the reaction of nicotinic acid with benzyl chloride.

A patented method describes the synthesis of 1-benzylpyridinium-3-carboxylate, a closely related derivative, by reacting nicotinic acid and benzyl chloride in the presence of sodium hydroxide (B78521), a composite catalyst (such as a mixture of K2CO3 and a quaternary ammonium (B1175870) salt), and a buffer. researchgate.netrsc.org The resulting carboxylate can then be converted to the carbamoyl (B1232498) derivative through standard amidation procedures. This pathway offers high yields for the initial quaternization step. researchgate.netrsc.org

Another approach involves the condensation of pyrylium (B1242799) salts with hydrazines or hydrazides to form N-aminopyridinium salts, which can be further elaborated. sigmaaldrich.com This method provides a versatile entry to a wide range of N-substituted pyridinium salts. sigmaaldrich.com

Table 2.1.2: Synthesis of 1-Benzylpyridinium-3-carboxylate

PrecursorReagentCatalyst/BufferSolventTemperature (°C)Yield (%)Reference
Nicotinic acidBenzyl chlorideK2CO3, Tri-n-octyl methyl ammonium chloride, Boric acidWater80-90>90 researchgate.netrsc.org
Nicotinic acidBenzyl chlorideK2CO3, Cetyl trimethylammonium bromide, Sodium carbonateWater80-9590.62 researchgate.net
Nicotinic acidBenzyl chlorideNa2CO3, Tetrabutylammonium bromide, Sodium bicarbonateWater70-8090.17 researchgate.net

Synthesis and Structural Elucidation of N-Substituted Pyridinium Analogs

The derivatization of the 1-benzyl-3-carbamoylpyridinium scaffold allows for the fine-tuning of its properties. Key strategies include the generation of cyanopyridinium derivatives and the introduction of substituents on the benzyl group.

Generation of 1-Benzyl-3-cyanopyridinium Derivatives

The synthesis of 1-benzyl-3-cyanopyridinium chloride is a key step toward a variety of functionalized dihydropyridine (B1217469) derivatives. This compound is typically prepared by the N-alkylation of 3-cyanopyridine (B1664610) with benzyl chloride.

Once formed, 1-benzyl-3-cyanopyridinium chloride can react with various nucleophiles. For instance, it reacts with 5-aminopyrazoles with high regioselectivity to yield 1-benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines. chemspider.com Similar reactions occur with other aminoheterocycles like 5-aminoisoxazole, 2-aminothiazole, and 6-aminouracil. chemspider.com The structures of these complex derivatives are typically elucidated using spectroscopic methods such as NMR and mass spectrometry, and in some cases, X-ray crystallography. researchgate.net

Table 2.2.1: Reactions of 1-Benzyl-3-cyanopyridinium Chloride

ReactantNucleophileProductReference
1-Benzyl-3-cyanopyridinium chloride5-Aminopyrazoles1-Benzyl-3-cyano-4-(5-aminopyrazol-4-yl)-1,4-dihydropyridines chemspider.com
1-Benzyl-3-cyanopyridinium chloride5-AminoisoxazoleAnalogous 1,4-dihydropyridine (B1200194) derivative chemspider.com
1-Benzyl-3-cyanopyridinium chloride2-AminothiazoleAnalogous 1,4-dihydropyridine derivative chemspider.com
1-Benzyl-3-cyanopyridinium chloride6-AminouracilAnalogous 1,4-dihydropyridine derivative chemspider.com

Preparation of 1-(4-Alkoxybenzyl)-3-carbamoylpyridinium Derivatives

The introduction of alkoxy groups onto the benzyl moiety of this compound can significantly alter its electronic and steric properties. The synthesis of these derivatives generally follows the same alkylation principles, using a substituted benzyl halide.

For example, 1-(4-methoxybenzyl)-3-carbamoylpyridinium chloride can be synthesized by reacting nicotinamide with 4-methoxybenzyl chloride. The pyridinium ylide-alkylation strategy is particularly effective for this transformation, demonstrating tolerance for various electrophiles, including substituted benzyl halides. google.comuiowa.edugoogle.com The structural confirmation of these derivatives relies on standard analytical techniques, including NMR spectroscopy to confirm the presence and position of the alkoxy group on the benzyl ring. researchgate.net

Table 2.2.2: Representative Synthesis of a 1-(4-Alkoxybenzyl)-3-carbamoylpyridinium Derivative

PrecursorReagentBaseSolventProductYield (%)Reference
3-Carbamoylpyridinium salt4-Methoxybenzyl bromideNaOH (aq)Acetone1-(4-Methoxybenzyl)-3-carbamoylpyridinium bromide85 google.comuiowa.edugoogle.com

Methodologies for Targeted Chemical Modifications and Structural Diversification

Beyond the N-substituent, the 1-benzyl-3-carbamoylpyridinium scaffold offers other sites for chemical modification, allowing for extensive structural diversification.

A powerful method for achieving this is the pyridinium ylide-alkylation strategy. google.comuiowa.edugoogle.com This approach involves the deprotonation of an N-carbamoylpyridinium salt to form a pyridinium ylide, which can then be alkylated with a range of electrophiles. google.comuiowa.edugoogle.com This allows for the introduction of diverse functional groups, including click chemistry handles, which can be used for further conjugation. google.comuiowa.edugoogle.com

Targeted modifications can also be directed at the carbamoyl group itself. While less common, the hydrolysis of the carbamoyl group to a carboxylic acid, followed by re-functionalization, offers another avenue for diversification. This allows for the introduction of different amide or ester functionalities at the 3-position of the pyridinium ring. The regioselectivity of reactions on the pyridinium ring can also be influenced by the substituents present, as demonstrated in studies on the functionalization of pyridinium derivatives with radicals. sigmaaldrich.com These advanced methodologies provide a versatile toolbox for the synthesis of a wide array of structurally diverse N-substituted pyridinium analogs with tailored properties.

Electrochemical Behavior and Mechanistic Investigations of Redox Processes

Fundamental Electrochemical Reduction Pathways of the 1-Benzyl-3-carbamoylpyridinium (B189644) Cation

The electrochemical reduction of the 1-benzyl-3-carbamoylpyridinium cation is characterized by a series of electron transfer steps that give rise to various products. The process is initiated by a one-electron transfer, leading to the formation of a radical intermediate, which can then undergo further reduction or dimerization.

Characterization of One-Electron Transfer Processes and Associated Radical Intermediates

The primary step in the electrochemical reduction of the 1-benzyl-3-carbamoylpyridinium cation is a reversible one-electron transfer to form a neutral pyridinyl radical. This process is typically observed as the first reduction wave in polarographic and cyclic voltammetry studies. The resulting 1-benzyl-3-carbamoylpyridinyl radical is a transient species that plays a pivotal role in the subsequent chemical reactions. The formation of this radical has been confirmed through various electrochemical techniques, including fast-scan cyclic voltammetry.

The stability and reactivity of this radical intermediate are significantly influenced by the delocalization of the unpaired electron across the pyridine (B92270) ring. The electron-withdrawing carbamoyl (B1232498) group at the 3-position plays a crucial role in influencing the electron spin density distribution on the ring carbons. This distribution, in turn, dictates the preferred sites for subsequent dimerization.

Analysis of Two-Electron Transfer Processes Leading to Dihydropyridine (B1217469) Derivatives

Under certain electrochemical conditions, the 1-benzyl-3-carbamoylpyridinium cation can undergo a two-electron reduction to yield 1,4-dihydropyridine (B1200194) derivatives. This process can occur in a stepwise manner, where the initially formed radical undergoes a second electron transfer, or potentially through a concerted two-electron transfer. The formation of 1-benzyl-1,4-dihydronicotinamide (B15336) is a key reaction, as it represents the reduced form of the NAD+ model.

The potential at which this second electron transfer occurs is typically more negative than the first. The generation of dihydropyridine derivatives is often favored in the presence of proton donors in the electrolyte medium.

Regioselectivity and Stereoselectivity in Electrochemical Dimerization Pathways

The dimerization of the 1-benzyl-3-carbamoylpyridinyl radicals is a key consequence of the one-electron reduction process. This dimerization is not random but proceeds with a high degree of regio- and stereoselectivity, leading to the formation of specific dimeric products.

Formation and Analysis of 4,4′-Linked Diastereoisomers

The predominant products of the one-electron electrochemical reduction of 1-benzyl-3-carbamoylpyridinium chloride are the 4,4′-linked dimers. researchgate.net This regioselectivity is attributed to the high electron spin density at the C4 position of the pyridinyl radical. The dimerization process results in the formation of two diastereoisomers: a meso form and a racemic (d,l) pair. These diastereoisomers can be separated and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The stereoselectivity of this process is significant, with the relative amounts of the diastereomers indicating a controlled dimerization pathway. psu.edupineresearch.com

Dimer TypeLinkageStereochemistry
Dimer 14,4'meso
Dimer 24,4'racemic (d,l)

Investigation of 6,6′-Dihydrodimer and 4,6′-Dimer Formation

While the 4,4'-linked dimers are the major products, the formation of other dimeric isomers, such as the 6,6'-dihydrodimer and the 4,6'-dimer, has also been investigated, particularly in the context of substituted 3-carbamoylpyridinium salts. psu.edu For instance, the introduction of a methyl group at the 4-position of the pyridinium (B92312) ring can sterically hinder the 4,4'-dimerization, leading to the formation of 6,6'-linked dimers as the main products. psu.edu This highlights the interplay between electronic effects (spin density) and steric hindrance in determining the regioselectivity of the dimerization process. psu.edursc.org The presence of the carbamoyl group at the 3-position is considered a primary factor in directing this regio- and stereoselectivity. psu.edursc.org

Influence of Electrolyte Media and Electrode Surfaces on Electrochemical Transformations

The electrochemical behavior of this compound is sensitive to the surrounding environment, including the composition of the electrolyte and the nature of the electrode surface.

The pH of the aqueous electrolyte solution can influence the reduction pathway. In alkaline solutions, a second reduction wave is often observed, which is pH-dependent. researchgate.net The composition of the electrolyte, including the type of buffer and supporting electrolyte, can affect the stability of the radical intermediates and the rates of the dimerization and protonation reactions. The use of aprotic solvents versus aqueous solutions can also significantly alter the reaction products and mechanisms.

The choice of electrode material (e.g., mercury, platinum, glassy carbon) can influence the kinetics of the electron transfer steps and may also affect the adsorption of the reactant and intermediates onto the electrode surface. Adsorption phenomena have been noted to sometimes block the electrode surface during electrolysis. researchgate.net The use of redox catalysts in the electrochemical system can also provide alternative pathways for the reduction process, potentially avoiding issues like electrode passivation and high overpotentials.

Electrochemical Regeneration and Catalytic Cycles in Model Systems

The electrochemical regeneration of this compound, a synthetic analogue of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, is a critical area of research. This process is central to the development of sustainable catalytic systems that mimic biological redox reactions. The regeneration involves the reduction of the pyridinium ion to its dihydropyridine form, which can then be used as a hydride donor in various chemical transformations.

The electrochemical reduction of NAD⁺ models like this compound can proceed through different mechanisms depending on the electrode material. On carbon electrodes, the reduction often occurs via a direct electron transfer to form a radical intermediate (NAD•). This radical can then either be further reduced to the desired 1,4-NADH analogue or undergo dimerization to form an inactive byproduct. acs.orguni-muenchen.de In contrast, on metal electrodes such as copper, iron, and cobalt, the formation of NADH is proposed to proceed through a hydrogen atom-coupled electron transfer (HadCET) mechanism. acs.orguni-muenchen.de This pathway can lead to higher selectivity for the biologically active 1,4-NADH isomer. acs.orguni-muenchen.de

Model systems have been developed to study and optimize the catalytic cycles involving this compound and its reduced form, 1-benzyl-1,4-dihydronicotinamide (BNAH). These systems often employ a second catalyst, either a metal complex or an enzyme, to facilitate the transfer of the hydride from BNAH to a substrate.

One notable model system involves the photocatalytic reduction of the 1-benzyl-3-carbamoylpyridinium cation (BNA⁺) to 1,4-BNAH. This has been achieved in a system that models aspects of natural photosynthesis (PSI and PSII), using a combination of catalysts to drive the reduction of BNA⁺ with water as the ultimate electron source. In such a system, turnover numbers (TON) for the production of the reduced nicotinamide have been reported, highlighting the catalytic nature of the process.

The efficiency of catalytic cycles is also heavily influenced by the structure of the NAD⁺ analogue. Studies on the reduction of various 3-substituted 1-benzylpyridinium triflates by a rhodium complex, [Cp*Rh(bpy)H]⁺, have provided insights into the electronic and steric effects on the reduction rate. nih.gov The 1-benzyl group has been shown to have a significant electron-withdrawing effect, which favorably affects the rate of regioselective reduction compared to a 1-methyl substituent. nih.gov

The following tables present research findings on the catalytic performance and relative reaction rates in model systems involving 1-benzyl-3-carbamoylpyridinium analogues.

Table 1: Production Rate of 1,4-BNAH using a Pt/SiO₂ Catalyst

This table summarizes the production rate of 1-benzyl-1,4-dihydronicotinamide (1,4-BNAH) from the hydrogenation of N-benzylnicotinamide (BNA⁺) using a Platinum/Silicon Dioxide (Pt/SiO₂) catalyst.

Catalyst Loading (wt% Pt)Catalyst Mass (mg)1,4-BNAH Production Rate (mmol g-Pt⁻¹ h⁻¹)
45170
410165
110150
0.55130
0.510140
0.540120

Table 2: Relative Rates of Reduction for 3-Substituted 1-Benzylpyridinium Triflates

This table shows the relative rates of reduction of various 3-substituted 1-benzylpyridinium triflates with [Cp*Rh(bpy)H]⁺, with the rate for the -C(O)NH₂ substituted compound (an analogue of 1-benzyl-3-carbamoylpyridinium) set to 1.0. nih.gov

3-SubstituentRelative Rate
-C(O)NH₂1.0
-C(O)NHCH₃1.1
-C(S)NH₂1.3
-C(O)CH₃0.9
-C(O)OCH₃0.9
-CN1.2
-C(O)N(CH₂CH₃)₂No Reaction
-CH₃No Reaction
-HNo Reaction

These findings underscore the importance of the 3-substituent in coordinating with the metal catalyst to facilitate the regioselective hydride transfer to the 4-position of the pyridinium ring. nih.gov The lack of reaction for bulky or non-coordinating substituents highlights the specific nature of the catalytic interaction. nih.gov

Photochemical Reactivity and Light Induced Transformation Mechanisms

Photoreduction Mechanisms of 1-Benzyl-3-carbamoylpyridinium (B189644) Chloride

The photoreduction of 1-benzyl-3-carbamoylpyridinium chloride (BNA⁺) is a process initiated by the absorption of light, which elevates the molecule to an excited state. In this state, it becomes a potent electron acceptor, capable of reacting with suitable electron donors to form a pyridinyl radical. The subsequent fate of this radical intermediate is a key determinant of the final product distribution.

The photochemical reduction of BNA⁺ is critically dependent on the presence of exogenous electron donors. These donors, often referred to as sacrificial reducing agents, provide the electron necessary to reduce the photoexcited pyridinium (B92312) salt. Detailed studies have shown that the choice of electron donor can influence the reaction pathway and the nature of the resulting products.

In aqueous solutions, the photolysis of BNA⁺ in the presence of electron donors such as diethylamine (B46881) or ethylenediaminetetraacetate (B1237979) (EDTA) leads to a one-electron transfer to the photoexcited BNA⁺. oup.com This process generates a neutral pyridinyl radical. The amine, having donated an electron, is converted into a radical cation which can undergo further reactions. The efficiency of the photoreduction is tied to the ability of the donor to transfer an electron to the excited state of the pyridinium salt. The general mechanism can be summarized as follows:

Photoexcitation: BNA⁺ absorbs a photon (hν) to form the excited state, [BNA⁺]*.

Electron Transfer: The excited pyridinium salt abstracts an electron from the donor (D) to form the 1-benzyl-3-carbamoylpyridinyl radical (BNA•) and the donor radical cation (D•⁺). [BNA⁺]* + D → BNA• + D•⁺

While the initial step in the photoreduction of BNA⁺ is the formation of the pyridinyl radical, the ultimate production of stable 1,4-dihydropyridine (B1200194) derivatives is a more complex process that often competes with other reaction pathways, such as dimerization. The regioselectivity of the reduction is a critical aspect, with different methods yielding different isomers.

Interestingly, direct photochemical reduction of BNA⁺ with common electron donors like diethylamine does not primarily yield the 1,4-dihydro product (1-benzyl-1,4-dihydronicotinamide). Instead, dimerization of the initially formed pyridinyl radicals is the predominant pathway. oup.com The formation of 1,4-dihydropyridine derivatives is more commonly associated with electrochemical or chemical reductions using specific hydride donors. rsc.org For instance, the reduction of NAD⁺ models with certain organometallic catalysts can regioselectively produce the 1,4-NADH derivative. rsc.org

However, the photochemical generation of pyridinyl radicals is a critical first step that could, in principle, lead to 1,4-dihydropyridines if a suitable hydrogen atom donor is present to quench the radical at the C4 position. The study of biomimetic systems often focuses on achieving this specific regioselectivity to mimic the biological function of NADH. researchmap.jp

Photoinduced One-Electron Transfer Processes and Radical Coupling

A key feature of the photochemistry of this compound is the generation of radical species through photoinduced one-electron transfer. oup.comacs.org Upon excitation, BNA⁺ readily accepts an electron from a suitable donor to form the 1-benzyl-3-carbamoylpyridinyl radical (BNA•). This radical is a crucial intermediate that dictates the subsequent chemical transformations.

In the absence of other trapping agents or specific hydrogen atom donors, these pyridinyl radicals can couple with one another. Research has demonstrated that the photolysis of BNA⁺ in an aqueous solution with diethylamine results in the formation of a 6,6′-dimer. oup.com This indicates that the radical coupling occurs preferentially at the C6 position of the pyridine (B92270) ring.

This dimerization contrasts with the outcome of thermal one-electron reduction of BNA⁺ using reducing agents like zinc dust/copper sulfate (B86663) or magnesium powder. In these cases, the primary product is the 4,6′-dimer, with only a minor amount of the 6,6′-dimer being formed. oup.com This highlights a distinct difference in the reactivity of the pyridinyl radical depending on whether it is generated photochemically or thermally in an aqueous alkaline medium.

The propensity of pyridinyl radicals to undergo coupling reactions is a significant aspect of pyridine chemistry and has been explored for the synthesis of various functionalized molecules. acs.org

Table 1: Comparison of Reduction Products of this compound

Reduction Method Reducing Agent/Conditions Major Product Minor Product(s) Reference
Photochemical Diethylamine/EDTA, hν, H₂O 6,6′-Dimer - oup.com
Thermal Zn/CuSO₄ or Mg, aq. alkaline 4,6′-Dimer 6,6′-Dimer oup.com

Photoreactivity in Specific Solvent Systems and Adduct Formation

The solvent environment can significantly influence the course of photochemical reactions, and the photoreactivity of pyridinium salts is no exception. The polarity of the solvent can affect the stability of the charge-transfer complexes, the efficiency of electron transfer, and the reaction pathways of the resulting intermediates. researchgate.net

For pyridinium salts in general, photoreactions in protic solvents like methanol (B129727) or water can lead to the formation of solvent adducts. researchgate.net The photohydration of N-alkylpyridinium salts, for example, is a well-documented process that proceeds through bicyclic intermediates. nih.govresearchgate.net While specific studies detailing the full range of solvent effects on the photoreduction of this compound are limited, the principles from related systems suggest that the choice of solvent is a critical parameter. For instance, the photoreduction of pyridinium salts in methanolic solution has been shown to be highly dependent on solvent polarity, with more polar solvents leading to higher yields of certain products. researchgate.net

In the case of BNA⁺, photoreactions are often conducted in aqueous solutions to mimic biological conditions. oup.com The use of water as a solvent is also relevant for the study of photohydration reactions, which can compete with the desired reduction pathways. The formation of adducts with solvent molecules represents an alternative fate for the excited state or the radical intermediates generated upon electron transfer.

Biomimetic Photoreduction Systems and Energy Transfer Studies

This compound is a classical model compound for the oxidized form of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). As such, its photoreduction is a central theme in the development of biomimetic systems for artificial photosynthesis and other redox processes. researchmap.jprsc.org These systems aim to replicate the function of the NAD⁺/NADH redox couple, which is fundamental to a vast array of biological energy conversion and biosynthetic pathways.

In the context of biomimetic photoreduction, BNA⁺ acts as the electron acceptor, and the goal is often the regioselective formation of the 1,4-dihydro product (1-benzyl-1,4-dihydronicotinamide), which is the analog of NADH. organic-chemistry.org To achieve this, researchers design systems that typically include a photosensitizer, a sacrificial electron donor, and the NAD⁺ analog.

The process involves the photosensitizer absorbing light and then transferring an electron to BNA⁺, either directly or through a relay system. The sacrificial electron donor regenerates the photosensitizer, allowing the catalytic cycle to continue. Triethanolamine (TEOA) is a commonly used sacrificial donor in such systems. researchmap.jp

Energy transfer is another important mechanism in these photochemical systems. In some cases, the photosensitizer, upon excitation, can transfer its energy to another molecule, which then initiates the chemical reaction. Studies on N-N pyridinium ylides, for instance, have shown that energy transfer from a photosensitizer can lead to a triplet-state diradical that undergoes cycloaddition reactions. nih.gov While direct energy transfer studies involving BNA⁺ are less common than electron transfer studies, it remains a plausible pathway in complex photochemical systems, particularly those involving transition metal photosensitizers.

The ultimate aim of these biomimetic studies is to create efficient and selective systems for solar fuel production or for driving redox-neutral chemical transformations, drawing inspiration from the elegant machinery of natural photosynthesis. rsc.org

Reactivity Studies with Diverse Nucleophilic Species

Nucleophilic Addition Reactions to the Pyridinium (B92312) Ring

The electron-deficient nature of the pyridinium ring in 1-benzyl-3-carbamoylpyridinium (B189644) chloride makes it susceptible to attack by nucleophiles. The position of this attack and the nature of the resulting products are highly dependent on the nucleophile used and the reaction conditions.

The reaction of 1-benzyl-3-carbamoylpyridinium chloride with hydroxide (B78521) anions (OH-) in an ethanol-water mixture leads to the formation of a trimer. oup.com Initial investigations suggested a particular structure for this trimer, but subsequent analysis using 13C-NMR spectroscopy indicated a different arrangement. The data revealed that the ring-connecting sites for this oligomerization are positions 4 and 6 of the pyridinium ring. oup.com This indicates a complex reaction cascade initiated by the nucleophilic addition of the hydroxide ion.

The regiochemistry of nucleophilic addition is further highlighted by the reactions with alkoxides and thiolates. When this compound is treated with methanethiolate (B1210775) (MeS-) in water, nucleophilic addition occurs specifically at the C-4 position of the pyridinium ring, yielding the corresponding 1,4-dihydropyridine (B1200194) derivative in a 58 mol% yield. oup.com In contrast, the reaction with methoxide (B1231860) (MeO-) in methanol (B129727) does not result in addition to the ring but instead leads to the deprotonation of the benzylic methylene (B1212753) group, forming an N-ylide. oup.com

This divergence in reactivity underscores the influence of the nucleophile's properties and the solvent system on the reaction pathway.

Table 1: Regiochemical Outcomes of Nucleophilic Additions

Nucleophile Solvent Site of Attack Product Type
MeS- H2O C-4 of Pyridinium Ring 1,4-Dihydropyridine Adduct

Formation and Characterization of Pyridinium N-Ylides

Pyridinium N-ylides are neutral, zwitterionic molecules that can be generated from pyridinium salts. In the case of this compound, treatment with a base like methoxide in methanol facilitates the removal of a proton from the benzyl (B1604629) group, yielding a pyridinium N-ylide. oup.com This ylide is a solid substance and represents a key intermediate in various synthetic transformations. oup.com

These ylides are valuable in organic synthesis due to their nucleophilic character, which is often stabilized by the presence of electron-withdrawing groups on the ylidic carbon. researchgate.net They can participate in reactions such as cycloadditions. researchgate.netorganic-chemistry.org For instance, the ylide derived from this compound can react with p-dimethylaminonitrosobenzene in methanol to produce phenyl-N-(p-dimethylaminophenyl)nitrone. oup.com The development of strategies for generating and utilizing pyridinium ylides under mild conditions continues to be an active area of research. researchgate.net

Oxidative Transformations and Ring Contraction Reactions Initiated by Nucleophiles

The interaction of this compound with certain nucleophiles can also lead to oxidative transformations. A notable example is the reaction with mercuric oxide (HgO) and diethylamine (B46881) (Et2NH), which results in the oxidation of the pyridinium ring at the C-2 position to yield a pyridone derivative. oup.com

While direct ring contraction reactions for this compound initiated by common nucleophiles are not extensively detailed in the provided context, the broader field of pyridinium chemistry includes such transformations. Ring contractions are often complex rearrangements that can be triggered under specific oxidative or photochemical conditions, leading to novel heterocyclic or carbocyclic structures.

Mechanistic Insights into Hydride Transfer Processes and Biomimetic Catalysis

1-Benzyl-1,4-dihydronicotinamide (B15336) (BNAH) as a Biomimetic Hydride Donor

1-Benzyl-1,4-dihydronicotinamide (BNAH) is a synthetic analogue of the biological reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). pubcompare.airesearchgate.netnih.gov It is frequently employed in research to model the redox behavior of its natural counterpart. pubcompare.airesearchgate.net The structure of BNAH incorporates the reactive 1,4-dihydropyridine (B1200194) ring, which is responsible for hydride transfer, but replaces the complex adenosine (B11128) diphosphate (B83284) ribose moiety of NADH with a simpler benzyl (B1604629) group. researchgate.net This simplification makes BNAH a valuable tool for studying the fundamental mechanisms of hydride transfer in various chemical and biological systems without the complexities of the full coenzyme. pubcompare.airesearchgate.net

BNAH effectively mimics the function of NADH by acting as a two-electron, one-proton (hydride) donor in a wide range of chemical reactions. nih.gov Its utility as an NADH model is well-established in the fields of bioorganic chemistry and biocatalysis, where it is used to investigate redox processes and develop artificial enzyme systems. researchgate.netresearchgate.net The structural similarity of the dihydropyridine (B1217469) core allows BNAH to replicate the hydride-donating capability of NADH in reducing various substrates, such as ketones, imines, and quinones. researchgate.netresearchgate.net

Studies on BNAH provide a more detailed view of the reactive portion of the native NAD(P)H cofactors. researchgate.netnih.gov For instance, the essentially planar conformation of the dihydropyridine ring in BNAH is thought to lower the energy of the transition state in reactions, facilitating hydride transfer. nih.gov The development of systems that can regenerate BNAH from its oxidized form, 1-benzyl-3-carbamoylpyridinium (B189644) (BNA+), further enhances its role as a sustainable biomimetic cofactor for catalytic cycles, mirroring the biological regeneration of NADH from NAD+. nih.gov This mimicry extends to its use in conjunction with other catalytic systems, such as in photocatalytic processes for CO2 reduction, where BNAH functions as the reductant, analogous to NADH's role in cellular metabolism. nih.gov

The precise mechanism of hydride transfer from NADH and its models has been a subject of extensive investigation, with evidence pointing towards several possible pathways, including a one-step (concerted) hydride transfer and multi-step processes. One of the prominent multi-step mechanisms proposed for BNAH is the electron-proton-electron (EPE) transfer pathway. researchgate.net

Electron Transfer (E): BNAH donates an electron to an acceptor, forming the BNAH radical cation (BNAH•+).

Proton Transfer (P): The BNAH•+ intermediate loses a proton to a base or the solvent, yielding a neutral BNA radical (BNA•).

Electron Transfer (E): The BNA• radical donates a second electron, resulting in the formation of the stable oxidized product, the BNA+ cation.

This EPE mechanism is distinct from a direct hydride transfer and is often favored in reactions with strong electron acceptors. researchgate.net The study of such coupled electron and proton transfer processes is crucial for understanding a vast array of biological energy conversion reactions and for designing artificial catalytic systems. nih.govnih.gov

Kinetic and Thermodynamic Aspects of Hydride Transfer Reactions

The efficiency and feasibility of hydride transfer from BNAH are governed by both kinetic and thermodynamic factors. nsf.gov Thermodynamics, often expressed in terms of hydricity (hydride donor ability), dictates the driving force of the reaction, while kinetics describes the reaction rate. nsf.govresearchgate.net The hydricity of BNAH in acetonitrile (B52724) has been determined to be 59 ± 2 kcal/mol, classifying it as a moderate hydride donor. researchgate.net

Kinetic studies of hydride transfer from BNAH to various acceptors have provided quantitative data on reaction rates. The rate of these reactions is typically first-order in both BNAH and the hydride acceptor. researchgate.net A notable study investigated the reaction between substituted BNAH derivatives (G-BNAH) and the N-benzylphenothiazine radical cation (PTZ•+) in acetonitrile. nih.govyizimg.com The reaction was found to be remarkably fast, with second-order rate constants on the order of 10^7 M⁻¹s⁻¹. nih.govyizimg.com

An interesting phenomenon observed in this system is a negative temperature effect on the reaction kinetics; the reaction rate decreases as the temperature increases. nih.govyizimg.com For example, the rate constant for the parent BNAH (where G=H) decreased from 2.80 x 10^7 M⁻¹s⁻¹ at 298 K to 2.16 x 10^7 M⁻¹s⁻¹ at 318 K. nih.govyizimg.com This unusual behavior is attributed to the formation of a charge-transfer complex between the reactants prior to the rate-determining hydride transfer step. nih.govyizimg.com The negative activation enthalpies calculated from these studies further support this pre-equilibrium complex formation model. nih.govyizimg.com

Table 1: Temperature Dependence of Reaction Rate for Hydride Transfer from BNAH to PTZ•+

Temperature (K)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)
2982.80 x 10⁷
3182.16 x 10⁷

Data sourced from studies on the reaction of BNAH (G=H) with N-benzylphenothiazine radical cation (PTZ•+) in acetonitrile. nih.govyizimg.com

Several factors can significantly influence the outcomes of hydride transfer reactions involving BNAH, affecting not only the rate but also the regioselectivity and stereoselectivity of the transformation. libretexts.orgkhanacademy.org

Factors Affecting Reaction Rates:

Reactant Concentration: Reaction rates generally increase with higher concentrations of the reactants, as this leads to more frequent molecular collisions. opentextbc.cayoutube.com

Reactant Structure: Modifications to the structure of both the BNAH donor and the hydride acceptor can have a profound impact. For instance, substituting the benzyl ring of BNAH with electron-donating or electron-withdrawing groups alters its electronic properties and, consequently, the rate of hydride transfer. nih.govyizimg.com

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states. libretexts.org

Catalyst: The presence of a catalyst can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. opentextbc.cayoutube.com

Regioselectivity: Regioselectivity refers to the preference for reaction at one position over another. In the context of BNAH, this is particularly relevant to its formation. When the oxidized form, BNA+, is reduced, the hydride can potentially add to the 2, 4, or 6 position of the pyridinium (B92312) ring. The reduction overwhelmingly favors the formation of the 1,4-dihydronicotinamide isomer (BNAH) over the 1,2- or 1,6-isomers. Thermodynamic and kinetic analyses show that the 4-position is the much more favorable site for accepting a hydride, ensuring high regioselectivity in the regeneration of BNAH.

Stereoselectivity: Stereoselectivity involves the preferential formation of one stereoisomer over another. While BNAH itself is achiral, stereoselective reductions can be achieved by using it in a chiral environment. For example, conducting BNAH-mediated reductions in the presence of cyclodextrins can induce chirality in the product. nih.gov The cyclodextrin (B1172386) acts as a chiral host, forming an inclusion complex with the substrate and directing the hydride transfer from BNAH to a specific face of the molecule, resulting in an enantiomeric excess of one stereoisomer. nih.gov

Catalytic Applications in Chemical Transformations

The ability of BNAH to act as a stable and effective hydride donor has led to its application as a catalyst or a stoichiometric reductant in a variety of chemical transformations, particularly in biomimetic reductions. researchgate.netorganic-chemistry.org

One innovative application involves immobilizing BNAH onto a solid support to create a recyclable catalyst. organic-chemistry.org For example, BNAH has been supported on silica-coated magnetic nanoparticles (Fe₃O₄@SiO₂). organic-chemistry.org This heterogeneous catalyst demonstrated high efficiency in the reduction of α,β-epoxy ketones to the corresponding β-hydroxy ketones. A key advantage of this system is the ease of catalyst recovery; after the reaction, the magnetic catalyst can be separated using an external magnet and reused for multiple cycles with minimal loss of activity. organic-chemistry.org This approach offers a more sustainable and practical alternative to homogeneous systems. organic-chemistry.org

Table 2: Catalytic Reduction of α,β-Epoxy Ketones using Magnetic Nanoparticle-Supported BNAH

Substrate (α,β-Epoxy Ketone)Product (β-Hydroxy Ketone)Yield (%)
Chalcone oxide1,3-Diphenyl-3-hydroxypropan-1-one95
4'-Methylchalcone oxide3-Hydroxy-1-(p-tolyl)-3-phenylpropan-1-one92
4-Chlorochalcone oxide3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one94

Representative yields from the reduction using Fe₃O₄@SiO₂-supported BNAH. organic-chemistry.org

Furthermore, the regeneration of BNAH from its oxidized form, BNA+, is critical for its use in catalytic cycles. Heterogeneous catalysis has been successfully applied to this regeneration step. Using a Platinum on silica (B1680970) (Pt/SiO₂) catalyst, BNA+ can be efficiently hydrogenated to 1,4-BNAH under mild conditions (20 °C, 1 atm H₂). rsc.orgresearchgate.net Kinetic analysis revealed that the hydrogenation of BNA+ is significantly faster than that of the natural coenzyme NAD+, partly due to weaker adsorption of BNA+ on the catalyst surface, which prevents catalyst fouling. rsc.org The high production rate and excellent recyclability of the Pt/SiO₂ catalyst make this a promising strategy for in situ cofactor regeneration in biocatalytic processes. rsc.org

Biomimetic Oxidation-Reduction Systems (e.g., Cytochrome P-450 Models)

The Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of a wide array of endogenous and exogenous compounds. These enzymes utilize a heme cofactor and typically rely on NAD(P)H as a source of reducing equivalents, which are transferred via a reductase partner protein. nih.gov The intricate nature of this multi-component system has led to the development of biomimetic models to dissect the mechanism of P450-catalyzed oxidations.

While 1-benzyl-3-carbamoylpyridinium chloride itself is the oxidized form, its reduced counterpart, BNAH, serves as a functional mimic of NAD(P)H in these model systems. BNAH can provide the necessary reducing equivalents to drive the catalytic cycle of synthetic P450 models, which often consist of a synthetic heme-like catalyst. The use of BNAH allows researchers to study the oxidation of various substrates in a more controlled environment, free from the complexities of the protein matrix and reductase interactions. researchgate.netnih.gov

For instance, studies on the mechanism-based inactivation of cytochrome P450 2B1 by N-benzyl-1-aminobenzotriazole, a compound structurally related to the benzyl-substituted pyridinium core, have provided insights into the interactions within the enzyme's active site. Such studies help to elucidate the electronic and steric factors that govern substrate binding and oxidation. nih.gov The inactivation kinetics of P450 2B1 by this N-benzyl compound highlight the role of the enzyme in metabolizing the inactivator, a process that is initiated by the P450 catalytic cycle which is dependent on NAD(P)H or a mimic like BNAH. nih.gov

Role in Selective Substrate Oxidation

The oxidized form, this compound, can act as an oxidizing agent in certain chemical transformations, though its primary role in the context of biomimetic catalysis is as the product of hydride transfer from its reduced form, BNAH. The true utility in selective substrate transformations lies with BNAH, which acts as a selective reducing agent, mimicking the role of NADH.

In numerous studies, BNAH has been employed to achieve the selective reduction of various functional groups. For example, it can reduce activated carbonyl compounds and imines. The selectivity of these reductions is influenced by the substrate's electronic and steric properties, as well as the reaction conditions.

While direct catalytic use of this compound for oxidation is less common, the redox couple plays a vital role in catalytic cycles where BNAH is the active reductant and is subsequently regenerated. For example, in systems mimicking metabolic pathways, the in-situ regeneration of BNA⁺ to BNAH allows for the continuous, selective reduction of a target substrate.

One area of related research involves the use of N-alkyl pyridinium salts as metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons. While not directly using this compound, this research highlights the potential of the pyridinium moiety to participate in oxidation catalysis.

Cofactor Recycling Strategies in Biocatalytic Processes

The high cost of natural nicotinamide cofactors (NAD⁺/NADH and NADP⁺/NADPH) is a significant barrier to their widespread use in industrial biocatalysis. nih.govresearchgate.net This has spurred the development of synthetic cofactor mimics like this compound and its reduced form BNAH, along with efficient strategies for their recycling. mdpi.com Cofactor recycling is essential to make enzymatic processes economically viable, as it allows for the use of catalytic amounts of the expensive cofactor. nih.govnih.gov

Several strategies have been developed for the regeneration of BNAH from BNA⁺. These can be broadly categorized as enzymatic, photochemical, and electrochemical methods.

Enzymatic Recycling: This approach utilizes a second enzyme and a sacrificial co-substrate to regenerate the cofactor. For example, a dehydrogenase can be used to oxidize a cheap alcohol or formate, with the concomitant reduction of BNA⁺ to BNAH. mdpi.comresearchgate.netresearchgate.net While many natural dehydrogenases are specific to their native cofactors, some have been shown to accept BNA⁺ as a substrate, and protein engineering efforts are underway to improve their efficiency with synthetic mimics. mdpi.com

Hydrogen-Driven Recycling: A more atom-efficient method involves the use of hydrogen gas as the ultimate reductant, catalyzed by a hydrogenase enzyme. This approach is particularly attractive as it generates no by-products other than water. d-nb.infotudelft.nl Soluble hydrogenases have been successfully employed for the recycling of BNAH, which can then be used to drive redox reactions catalyzed by other enzymes, such as ene reductases. d-nb.infotudelft.nl

The following table summarizes some of the key parameters for different BNAH recycling systems.

Recycling StrategyCatalyst/EnzymeSacrificial SubstrateKey AdvantagesReference
EnzymaticGlucose Dehydrogenase (GDH)GlucoseWell-established, high specificity mdpi.comresearchgate.net
EnzymaticFormate Dehydrogenase (FDH)FormateAtom-efficient, gaseous byproduct mdpi.com
Hydrogen-DrivenSoluble HydrogenaseH₂Highly atom-efficient, clean d-nb.infotudelft.nl
ChemicalN/AVariousCan simplify reaction setup acs.orgnih.gov

Comparative Analysis of Single-Electron Transfer (SET) vs. Direct Hydride Ion Transfer Mechanisms

One of the most debated aspects of reactions involving dihydropyridine derivatives like BNAH is the mechanism of hydride transfer. Two primary pathways are considered: a direct, one-step transfer of a hydride ion (H⁻), and a stepwise mechanism involving an initial single-electron transfer (SET) followed by a proton-coupled electron transfer or hydrogen atom transfer.

The operative mechanism is highly dependent on the nature of the oxidant (hydride acceptor), the solvent, and the presence of metal ions.

Direct Hydride Transfer: In many reactions, particularly with substrates that are not strong electron acceptors, the evidence points towards a concerted transfer of a hydride ion. This is often characterized by a significant primary kinetic isotope effect (KIE) when the transferring hydrogen is replaced with deuterium.

Single-Electron Transfer (SET): With strong electron acceptors, the reaction can proceed via an initial SET from BNAH to the substrate, forming a radical cation of BNAH (BNAH•⁺) and a radical anion of the substrate. This radical ion pair can then undergo further steps to complete the transfer of a hydrogen atom equivalent. The reduction of p-benzoquinone by BNAH, for example, has been shown to proceed via a free-radical chain mechanism initiated by SET. researchgate.net

Kinetic studies have been instrumental in distinguishing between these mechanisms. For instance, the reaction of BNAH with the radical cation of N-benzylphenothiazine exhibits a negative temperature effect on the observed rate constant, which is indicative of a pre-equilibrium formation of a charge-transfer complex followed by a concerted hydride transfer. nih.gov

The presence of metal ions can also dramatically influence the reaction pathway. For example, the reaction of BNAH with p-benzoquinones in the presence of Sc³⁺ ions proceeds via a metal-ion-promoted electron transfer. nih.gov

The table below presents a comparative overview of the kinetic parameters for the reaction of a BNAH analog with different acceptors, illustrating the mechanistic dichotomy.

Hydride AcceptorReaction ConditionsProposed MechanismKey FindingsReference
N-benzylphenothiazine radical cationAcetonitrile, 298-318 KConcerted Hydride Transfer via CT-complexNegative activation enthalpies observed. nih.gov
p-BenzoquinoneAcetonitrile, room temp.Single-Electron Transfer (SET)Free-radical chain mechanism initiated by SET. researchgate.net
p-BenzoquinoneAcetonitrile, with Sc³⁺Metal-ion promoted SETReaction rate dependent on metal ion concentration. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 1-benzyl-3-carbamoylpyridinium (B189644) chloride, offering precise information about the carbon skeleton and the chemical environment of protons within the molecule.

Carbon-13 (¹³C) NMR spectroscopy is instrumental in defining the carbon framework of 1-benzyl-3-carbamoylpyridinium derivatives and tracking the structural changes that occur during chemical reactions. In studies of related N-benzylnicotinamide systems, ¹³C NMR has been effectively used to differentiate between various isomers, a task that can be challenging using proton NMR alone. For instance, the chemical shifts of carbonyl carbons and carbons directly bonded to nitrogen atoms are highly diagnostic. researchgate.net

The analysis of ¹³C-labeled benzylammonium salts has been crucial in studying rearrangement reactions, confirming the formation of specific intermediates and products. csustan.edu For example, in the reaction of N-benzyl-N,N-dimethyl-N-[α-(trimethylsilyl)benzyl]ammonium bromide, ¹³C NMR spectra of the products were used to exclude certain mechanistic pathways, such as a nih.govhmdb.caH shift in the ylide intermediate. csustan.edu

Table 1: Representative ¹³C NMR Chemical Shifts for N-Benzylnicotinamide Derivatives Note: Data presented is for related structures and may be used for approximation of 1-Benzyl-3-carbamoylpyridinium chloride shifts.

Carbon AtomApproximate Chemical Shift (δ, ppm)
Carbonyl (C=O)~163-176
Pyridinium (B92312) Ring C2~148
Pyridinium Ring C4~143
Pyridinium Ring C5~129
Pyridinium Ring C6~145
Benzyl (B1604629) CH₂~54-60
Benzyl Aromatic C1'~134
Benzyl Aromatic C2'/C6'~128-129
Benzyl Aromatic C3'/C5'~129
Benzyl Aromatic C4'~128-131

This table is a compilation of data from similar structures and should be considered illustrative. rsc.orgpdx.edu

Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 1-benzyl-3-carbamoylpyridinium derivatives, ¹H NMR is used to confirm the presence of the benzyl and pyridinium ring protons, as well as the amide protons. The chemical shifts of these protons are influenced by their local electronic environment.

A key application of ¹H NMR in this context is the analysis of diastereoisomeric mixtures. Techniques like Rotating-Frame Overhauser Effect Spectroscopy (ROESY) can determine the stereochemistry of such mixtures by identifying protons that are close in space. For example, in related systems, strong NOE (Nuclear Overhauser Effect) resonance between specific protons can confirm a syn-diastereomeric relationship, while weak or absent NOE suggests an anti-diastereomer. hmdb.ca

Table 2: Representative ¹H NMR Chemical Shifts for N-Benzylnicotinamide Derivatives Note: Data presented is for related structures and may be used for approximation of this compound shifts.

Proton(s)Approximate Chemical Shift (δ, ppm)Multiplicity
Pyridinium Ring H2~9.0-9.5s
Pyridinium Ring H4~8.0-8.5d
Pyridinium Ring H5~7.5-8.0m
Pyridinium Ring H6~8.8-9.2d
Benzyl CH₂~5.5-6.0s
Benzyl Aromatic Protons~7.2-7.6m
Amide NH₂~6.5-8.0br s

This table is a compilation of data from similar structures and should be considered illustrative. csustan.edursc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Species Identification

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for monitoring chemical reactions involving this compound, particularly those that involve changes in electronic structure. The pyridinium ring system exhibits characteristic UV absorption bands. For instance, nicotinamide (B372718) derivatives can form charge-transfer complexes that show distinct absorption maxima in the visible region. researchgate.net

This technique is particularly useful for real-time monitoring of reaction kinetics. researchgate.net For example, the progress of conjugation reactions involving antibodies and small molecules can be tracked by observing changes in the UV-Vis spectrum over time. researchgate.netchemicalbook.com Similarly, the hydrogenation of N-benzylnicotinamide (BNA⁺) to its dihydronicotinamide form (BNAH) can be monitored, as the two species have different absorption profiles. The formation of the product can be quantified by tracking the absorbance at a specific wavelength where the product is known to absorb. libretexts.org The absorption spectrum of the benzyl cation itself, a potential fragment or intermediate, has been identified with a strong band around 303 nm. rsc.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. chemspider.com For this compound, IR spectroscopy can confirm the presence of key structural features. The spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include the N-H stretching of the primary amide, the C=O stretching of the carbonyl group, C-N stretching, C-H stretching from both the aromatic rings and the benzylic methylene (B1212753) group, and the aromatic C=C ring stretching vibrations. chemicalbook.comnist.gov The presence of a strong band in the 1630-1690 cm⁻¹ region is a clear indicator of the amide carbonyl group. nist.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBond VibrationApproximate Frequency (cm⁻¹)Intensity
AmideN-H Stretch3500 - 3300Medium
Aromatic/BenzylicC-H Stretch3100 - 3000Variable
AlkylC-H Stretch2950 - 2850Medium
AmideC=O Stretch1690 - 1630Strong
AromaticC=C Stretch1600 - 1450Medium
AmideC-N Stretch1400 - 1200Medium

This table provides a general guide to the expected IR absorptions based on functional group analysis. chemicalbook.comnist.gov

Mass Spectrometry for Molecular Identification and Mechanistic Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns. The molecular ion peak would confirm the mass of the 1-benzyl-3-carbamoylpyridinium cation.

The fragmentation of the molecule under mass spectrometric conditions can help elucidate its structure and understand reaction mechanisms. For N-benzylnicotinamide, the neutral precursor, the molecular ion peak is observed at an m/z of 212. nih.gov Common fragmentation pathways for related benzyl-containing compounds include the formation of a stable benzyl cation (m/z 91) through cleavage of the bond connecting the benzyl group to the pyridinium nitrogen. researchgate.net Other fragments can arise from the loss of the carbamoyl (B1232498) group or rearrangements within the pyridinium ring. libretexts.orgmiamioh.edu

X-ray Crystallographic Analysis of 1-Benzyl-3-carbamoylpyridinium Derivatives and Complexes

This analysis revealed that in the solid state, the amide group is rotated out of the plane of the pyridine (B92270) ring by 8.4(4)°. rsc.orgnih.gov The dihedral angle between the pyridine and benzyl rings is 70.48(17)°. rsc.orgnih.gov In contrast, the reduced form, 1-benzyl-1,4-dihydronicotinamide (B15336), has a nearly planar dihydropyridine (B1217469) ring. rsc.org Such structural details are invaluable for understanding the reactivity and biological function of these molecules. rsc.orgnih.gov

Table 4: Crystallographic Data for 3-Aminocarbonyl-1-benzylpyridinium Bromide

ParameterValue
Chemical FormulaC₁₃H₁₃BrN₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)4.7443
b (Å)39.332
c (Å)6.7618
β (°)100.990
Volume (ų)1238.4
Z4

Data from the crystallographic study of the bromide analogue. ucl.ac.uk

Computational Chemistry and Theoretical Frameworks

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, which apply the principles of quantum mechanics, are instrumental in elucidating the electronic states and properties of molecular systems. nih.gov These calculations can predict a wide range of properties, including ionization energies, electron affinities, bond dissociation energies, and conformational energies. nih.gov

While specific quantum chemical studies on 1-benzyl-3-carbamoylpyridinium (B189644) chloride are not extensively documented in publicly available literature, the application of these methods to structurally related compounds provides significant insights. For instance, a study on (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one utilized quantum chemical calculations to investigate its molecular structure and the relative stabilities of its isomers. aun.edu.eg These calculations were performed at the B3LYP/6-31G(d,p) level of theory. aun.edu.egresearchgate.net The study revealed important details about charge distribution, with the most significant positive Mulliken charges found on specific carbon atoms due to their proximity to more electronegative atoms. researchgate.net A comparison of calculated and experimental geometrical parameters highlighted the influence of intermolecular interactions and packing effects in the solid state. aun.edu.eg

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for (E)-1-benzyl-3-((4-methoxyphenyl)imino)-5-methylindolin-2-one aun.edu.eg
ParameterBond/AngleExperimental Value (Å/°)Calculated Value (Å/°)
Bond LengthC1-N11.365(3)1.381
Bond LengthC3=N21.293(3)1.309
Bond LengthC2=O11.229(3)1.221
Bond AngleC2-C3-N2128.5(2)126.9
Bond AngleC3-N2-C14121.2(2)124.6

Molecular Dynamics Simulations of Reaction Pathways and Solvent Effects

A study on the hydride transfer reaction between 1,3-dimethyl-2-phenylimidazoline and 10-methylacridinium (B81027) ion computed the through-space-reaction-space (TRS) structures in solvents of differing polarities, namely acetonitrile (B52724) and chloroform. nih.gov The findings indicated that the charge density between the donor and acceptor in the TRS is greater in the more polar solvent, acetonitrile, suggesting a more rigid TRS. nih.gov This rigidity was correlated with a shorter donor-acceptor distance in acetonitrile compared to chloroform. nih.gov Such simulations are crucial for understanding how the solvent environment can modulate the energy barriers and transition state geometries of reactions involving pyridinium (B92312) compounds.

Density Functional Theory (DFT) Studies of Reactivity, Stability, and Transition States

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly valuable for studying reaction mechanisms, including the identification of transition states and the calculation of reaction energy profiles.

The application of DFT to the formation of N-(carbomylcarbamothioyl)benzamide provides a relevant example of how this method can be used to understand complex reaction pathways. researchgate.net In this study, the reaction mechanism was computed using the B3LYP/6-31g(d) functional and basis set. researchgate.net The calculations revealed a potential energy surface with two transition states, with the first transition state (Ts1) being the rate-determining step. researchgate.net The relative free energies of the intermediates, transition states, and final product were determined, providing a comprehensive picture of the reaction's thermodynamic and kinetic landscape. researchgate.net

Table 2: Computed Relative Free Energies and Bond Lengths for the Formation of N-(carbomylcarbamothioyl)benzamide researchgate.net
SpeciesRelative Free Energy (kcal/mol)C8-S Bond Length (Å)O2-C9 Bond Length (Å)
I1-1.581.23
Ts1-1.671.20
P1-0.661.571.23
Ts213.621.641.21
P2 (Product)10.041.6341.21

Prediction of Kinetic Isotope Effects in Hydride Transfer Processes

The prediction of kinetic isotope effects (KIEs) is a powerful tool for elucidating reaction mechanisms, particularly for reactions involving the transfer of a hydrogen atom, proton, or hydride ion. princeton.edu As 1-benzyl-3-carbamoylpyridinium chloride is an analog of NAD+, it is expected to act as a hydride acceptor. Theoretical models can be used to predict KIEs for such hydride transfer reactions.

One study developed a new kinetic model to predict KIE values for a large number of hydride transfer reactions in acetonitrile. researchgate.net This model was based on Zhu's kinetic equation and was validated against experimental data. researchgate.net Other research has focused on the temperature dependence of hydride KIEs and its correlation with the distance between the hydride donor and acceptor in the transition state. nih.gov These studies often employ computational methods to model the transition state structure and calculate the vibrational frequencies necessary for KIE prediction. nih.gov The Hammond postulate is a key concept in this context, as it relates the transition state structure to the thermodynamics of the reaction, which in turn influences the magnitude of the KIE. princeton.edu

Computational Modeling of Interactions with Receptor Sites or Catalytic Centers

Computational modeling, especially molecular docking, is a cornerstone of modern drug discovery and molecular biology. It allows for the prediction of how a ligand, such as this compound, might bind to a receptor or enzyme active site.

Studies on structurally similar compounds have demonstrated the effectiveness of this approach. For example, molecular docking was used to investigate the binding of 1-benzyl-3-benzoylurea analogs to the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). core.ac.ukresearchgate.net The docking studies revealed that while the designed compounds had favorable docking scores, they did not fully occupy the VEGFR-2 binding site, suggesting areas for structural optimization. core.ac.ukresearchgate.net

In another study, coumarin-based N-benzyl pyridinium derivatives were synthesized and their inhibitory activity against acetylcholinesterase (AChE) was evaluated. ut.ac.ir Molecular docking simulations showed that the most potent inhibitor occupied both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. ut.ac.ir Similarly, molecular docking of 1-allyl-3-benzoylthiourea (B5185869) analogs against the DNA gyrase subunit B receptor indicated good interaction potential. nih.gov

Table 3: Docking Scores of Selected Analogs Against Various Receptors
Compound/AnalogReceptorDocking Score (kcal/mol or rerank score)Reference
1-benzyl-3-benzoylurea analogs (p-nitro, p-methoxy, p-ethyl)VEGFR-2< -90 kcal/mol core.ac.ukresearchgate.net
Lenvatinib (native ligand)VEGFR-2-118.62 kcal/mol core.ac.ukresearchgate.net
1-allyl-3-(4-chlorobenzoyl)thiourea (Cpd 3)DNA gyrase subunit B-91.2304 (rerank score) nih.gov
CiprofloxacinDNA gyrase subunit B- nih.gov

These computational studies on related N-benzyl pyridinium and benzoyl urea/thiourea scaffolds highlight the methodologies available to predict and analyze the biological interactions of this compound, guiding further experimental work.

Broader Implications in Chemical and Biological Systems Non Clinical Focus

Role in Microbial Degradation Pathways of Pyridine (B92270) and its Derivatives

While direct microbial degradation pathways of 1-Benzyl-3-carbamoylpyridinium (B189644) chloride are not extensively documented, the catabolism of its core components, pyridine and nicotinamide (B372718), by microorganisms offers a strong predictive framework for its environmental fate. Many bacterial species possess the enzymatic machinery to break down nicotinamide, a derivative of pyridine. A key enzyme in this process is nicotinamidase (EC 3.5.1.19), which catalyzes the hydrolysis of nicotinamide to nicotinic acid and ammonia. This is a crucial step in the NAD⁺ salvage pathway in many bacteria.

The gene encoding nicotinamidase, pncA, is widespread among bacteria, including species like Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov These organisms can utilize nicotinamide as a source of carbon and nitrogen. The initial step in the degradation of 1-Benzyl-3-carbamoylpyridinium chloride by such microbes would likely involve the enzymatic cleavage of the nicotinamide moiety. Following this, the resulting benzyl (B1604629) and pyridine fragments would enter their respective degradation pathways. For instance, pyridine degradation often proceeds via hydroxylation, followed by ring cleavage. The presence of the benzyl group may influence the rate and pathway of degradation, potentially requiring initial de-benzylation steps.

The table below summarizes the key enzymes and genes involved in the initial stages of nicotinamide metabolism, which is relevant to the potential biodegradation of this compound.

Enzyme/GeneFunctionRelevance to this compound Degradation
Nicotinamidase (pncA) Hydrolyzes nicotinamide to nicotinic acid and ammonia.Likely the initial step in the microbial breakdown of the nicotinamide portion of the molecule.
Nicotinate-nucleotide pyrophosphorylase Converts nicotinic acid to nicotinic acid mononucleotide.A subsequent step in the NAD⁺ salvage pathway following the action of nicotinamidase.
NAD⁺ Synthetase Catalyzes the final step in the de novo and salvage pathways of NAD⁺ biosynthesis.Central to the recycling of the nicotinamide-related components.

Application in Supramolecular Chemistry and Host-Guest Interactions

The unique structural features of this compound, namely the positively charged pyridinium (B92312) ring and the hydrophobic benzyl group, make it an interesting candidate for studies in supramolecular chemistry, particularly in host-guest interactions. While specific studies focusing exclusively on this compound are limited, research on analogous benzyl-pyridinium and viologen derivatives provides strong evidence for its potential applications.

Host molecules such as cucurbit[n]urils (CB[n]) and cyclodextrins are known to encapsulate guest molecules that possess a combination of hydrophobic and charged moieties. The hydrophobic benzyl group of this compound can be encapsulated within the hydrophobic cavity of these macrocycles, while the cationic pyridinium ring can interact favorably with the electron-rich portals of the host.

For instance, studies on the inclusion complex of a benzimidazolyl benzyl viologen with cucurbit rsc.orguril (CB rsc.org) have demonstrated that the benzyl and viologen groups are encapsulated within the host cavity. rsc.org This interaction leads to significant changes in the photophysical properties of the guest molecule, such as fluorescence and photochromism. rsc.org It is highly probable that this compound would form a stable 1:1 inclusion complex with hosts like CB rsc.org or β-cyclodextrin, driven by a combination of hydrophobic and ion-dipole interactions. The formation of such complexes can be used to modulate the reactivity and physical properties of the guest molecule, which has potential applications in areas such as controlled release systems and molecular sensing.

The table below outlines potential host-guest interactions involving this compound based on studies with analogous compounds.

Host MoleculePotential Binding Motif on GuestDriving Forces for ComplexationPotential Applications
Cucurbit rsc.orguril (CB rsc.org) Benzyl group and pyridinium ringHydrophobic interactions, ion-dipole interactionsModulation of redox properties, development of fluorescent sensors
β-Cyclodextrin Benzyl groupHydrophobic interactions (van der Waals forces)Increased solubility in aqueous media, stabilization of the guest molecule

Development and Evaluation of Enzyme Model Systems for Mechanistic Enzymology

This compound serves as a valuable structural mimic of the nicotinamide adenine (B156593) dinucleotide (NAD⁺) coenzyme, making it an excellent tool for the development and evaluation of enzyme model systems. These models help to elucidate the mechanisms of NAD⁺-dependent enzymes, such as alcohol dehydrogenases.

A significant body of research has focused on the reduction of NAD⁺ analogs like N-benzylnicotinamide (a close relative of this compound) to their corresponding 1,4-dihydronicotinamide forms. For example, the hydrogenation of N-benzyl nicotinamide (BNA⁺) to 1,4-dihydro-N-benzyl nicotinamide (1,4-BNAH) using a Pt/SiO₂ catalyst has been studied as a model for cofactor regeneration in biocatalytic processes. nih.gov This reaction proceeds under mild conditions and demonstrates the feasibility of using such mimics to study the hydride transfer step central to many enzymatic reactions. nih.gov

Kinetic studies of yeast alcohol dehydrogenase (YADH) with various benzyl alcohol and benzaldehyde (B42025) substrates have provided insights into the transition state of the enzymatic reaction. nih.gov While these studies did not use this compound directly as the coenzyme mimic, the findings are highly relevant. For example, the reduction of p-substituted benzaldehydes is significantly enhanced by electron-withdrawing groups, suggesting a transition state with some degree of negative charge buildup on the carbonyl carbon. nih.gov By using this compound in such model systems, researchers can systematically probe the electronic and steric effects of both the substrate and the coenzyme mimic on the reaction mechanism.

The table below presents key parameters from a comparative study on the hydrogenation of NAD⁺ and its mimic, BNA⁺, which highlights the utility of such models. nih.gov

ParameterNAD⁺BNA⁺ (N-benzyl nicotinamide)
Reaction Order (H₂ pressure) 11
Reaction Order (Substrate Conc.) 0.140.56
Production Rate (mmol g-Pt⁻¹ h⁻¹) 26170

Contributions to Understanding Fundamental Biological Redox Processes

The role of this compound and its reduced form as mimics of the NAD⁺/NADH redox couple has significantly contributed to our understanding of fundamental biological redox processes. These simplified models allow for detailed kinetic and mechanistic studies of electron and hydride transfer reactions that are often more complex to study with the native coenzyme.

As an electron acceptor, this compound can participate in model reactions that simulate the oxidation of substrates by NAD⁺-dependent dehydrogenases. The electrochemical properties of this compound, such as its reduction potential, can be finely tuned by modifying the substituents on the benzyl or pyridinium rings. This allows for a systematic investigation of the thermodynamic driving forces in redox reactions.

The study of the hydrogenation of N-benzyl nicotinamide (BNA⁺) revealed that its adsorption on the catalyst surface is weaker than that of NAD⁺, leading to a higher reaction rate. nih.gov This finding has important implications for understanding the interactions between coenzymes and enzyme active sites, suggesting that the bulky adenosine (B11128) diphosphate (B83284) ribose moiety of NAD⁺ may play a significant role in binding and orientation within the enzyme. By studying simpler mimics like this compound, the specific contributions of the nicotinamide headgroup to the redox process can be isolated and better understood.

Future Research Trajectories and Underexplored Facets of this compound Chemistry

The utility of this compound as a research tool is far from exhausted, with several promising avenues for future investigation.

One key area is the development of more sophisticated enzyme model systems. By incorporating this NAD⁺ mimic into synthetic scaffolds that also contain substrate binding sites, researchers can create artificial enzymes with tailored specificities and catalytic activities. This could lead to novel catalysts for a variety of chemical transformations.

Another promising direction is the use of this compound and its derivatives as probes for studying NAD⁺-dependent enzymes. By attaching fluorescent or other reporter groups to the benzyl ring, it may be possible to develop probes that can monitor enzyme activity in real-time or be used to visualize the localization of NAD⁺ binding sites within cells.

Furthermore, the exploration of the supramolecular chemistry of this compound with a wider range of host molecules could lead to new materials with interesting properties. For example, the formation of hydrogels or other self-assembled structures based on host-guest complexes could have applications in drug delivery or tissue engineering.

Finally, a more detailed investigation into the microbial degradation of this compound is warranted. Understanding its environmental persistence and potential for bioremediation is crucial, especially if its use in industrial or biotechnological applications increases. Identifying the specific enzymes and metabolic pathways involved would provide a more complete picture of its lifecycle.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-Benzyl-3-carbamoylpyridinium chloride, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves quaternization of pyridine derivatives with benzyl chloride or carbamoylation of pre-formed pyridinium salts. For example, Bristol & Dittmer (1970) demonstrated reactions of pyridinium salts with alkaline hydrogen peroxide, highlighting the importance of controlling pH and stoichiometry to avoid side products like pyrrolidinone hydroperoxides . Purity optimization requires chromatographic purification (e.g., silica gel chromatography) and characterization via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Sigma-Aldrich’s product data (MFCD00031976) provides a reference molecular formula (C16H18ClN3O2) and molecular weight (319.794 g/mol) for validation .

Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR can confirm the benzyl group (δ ~4.5–5.0 ppm for CH2) and pyridinium aromatic protons (δ ~8.0–9.0 ppm).
  • Mass Spectrometry : ESI-MS or MALDI-TOF can verify the molecular ion peak (m/z 319.794) and fragmentation patterns.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (C: 60.09%, H: 5.67%, N: 13.14%) .
    • Validation : Compare data with published references (e.g., CAS registry entries) and ensure reproducibility across multiple batches.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Store in airtight containers under inert gas (e.g., N2) in cool, dry conditions to prevent hydrolysis or electrostatic discharge .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose as hazardous waste per local regulations .

Advanced Research Questions

Q. How does this compound function as a NADH model in electrochemical studies, and what experimental parameters influence its redox behavior?

  • Methodological Answer : The compound mimics NADH by undergoing a two-electron reduction at ~-0.8 V (vs. SCE) in aqueous buffers, generating a dihydropyridine intermediate. Key parameters include:

  • Electrode Material : Use glassy carbon or platinum electrodes for stable voltammetric responses.
  • pH Dependence : Redox potentials shift with pH; optimal activity occurs near neutral conditions (pH 7–8) .
  • Catalysts : MoS2-based electrocatalysts enhance H2 evolution and selective NADH regeneration, as shown by Bau et al. (2022) .
    • Data Interpretation : Cyclic voltammetry (CV) should show reversible peaks; deviations may indicate competing reactions (e.g., dimerization).

Q. What mechanistic insights explain the formation of pyrrolidinone hydroperoxides from this compound under alkaline conditions?

  • Methodological Answer : In alkaline H2O2, the pyridinium ring undergoes nucleophilic attack by peroxide ions, leading to ring-opening and subsequent rearrangement. Steps include:

Quaternization : Base deprotonates H2O2, generating OOH⁻.

Ring Opening : OOH⁻ attacks the C3 carbamoyl group, forming an intermediate hydroperoxide.

Rearrangement : Intramolecular cyclization yields pyrrolidinone hydroperoxide .

  • Contradiction Analysis : Varying base strength (e.g., NaOH vs. KOH) may alter reaction rates or product ratios. Use ¹³C NMR to track intermediate stability.

Q. How can researchers address discrepancies in reported reaction yields or byproduct profiles for this compound?

  • Methodological Answer :

  • Variable Control : Strictly regulate temperature, solvent purity (e.g., anhydrous DMF), and reagent freshness.
  • Byproduct Identification : Employ LC-MS or GC-MS to detect trace impurities (e.g., hydrolyzed carbamoyl groups).
  • Reproducibility : Cross-validate results using independent synthetic routes (e.g., alternative benzylation agents) .

Q. What strategies optimize the stability of this compound in long-term catalytic studies?

  • Methodological Answer :

  • Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation.
  • Additives : Stabilize the pyridinium core with chelating agents (e.g., EDTA) to mitigate metal-catalyzed degradation.
  • Real-Time Monitoring : Use in-situ UV-Vis spectroscopy to track decomposition kinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.